![molecular formula C18H18N4O3S B2522846 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide CAS No. 899748-46-0](/img/structure/B2522846.png)
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide
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Description
The compound 2-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide, although not directly studied in the provided papers, is structurally related to the compounds discussed in the research. The papers focus on derivatives of (diaminopyrimidin-2-yl)thioacetamide, which share a common pyrimidine ring and a thioacetamide moiety with the compound . These compounds exhibit a folded conformation around the methylene carbon atom and are characterized by intramolecular hydrogen bonding that stabilizes their structure .
Synthesis Analysis
While the exact synthesis of 2-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide is not described, similar compounds have been synthesized and characterized using spectroscopic methods such as FT-IR and FT-Raman spectra . The synthesis likely involves the formation of a thioacetamide bridge, as seen in the related compounds.
Molecular Structure Analysis
The molecular structure of related compounds shows a significant inclination between the pyrimidine ring and the attached aromatic ring, with angles ranging from 55.5° to 67.84° . This inclination is a result of the folded conformation around the thioacetamide bridge. The presence of intramolecular N—H⋯N hydrogen bonds is a key feature that stabilizes this conformation .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds. However, the presence of amino groups on the pyrimidine ring and the acetamide moiety suggests potential reactivity, such as participation in further substitution reactions or hydrogen bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds have been explored through quantum chemical calculations, including natural bond orbital (NBO) analysis and vibrational assignments . These studies provide insights into the stability of the hydrogen-bonded interactions and the influence of substituents on molecular geometry. The drug likeness of these compounds has been assessed using Lipinski's rule, and their pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, have been predicted . Additionally, the antiviral potential of one of the compounds against SARS-CoV-2 protein has been investigated through molecular docking, indicating a strong binding affinity .
Scientific Research Applications
Crystallography and Structural Analysis
Research on related pyrimidine derivatives, such as those incorporating diaminopyrimidin-2-yl)sulfanyl]acetamide structures, demonstrates the utility of these compounds in crystallography. The study of their crystal structures provides valuable information on molecular conformations and intermolecular interactions, facilitating the understanding of their chemical properties and potential applications in drug design and material science (Subasri et al., 2017).
Radioligand Development for PET Imaging
Compounds within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide family have been highlighted for their role in developing selective radioligands, such as [18F]PBR111, for positron emission tomography (PET) imaging. This research underscores the potential of pyrimidine derivatives in creating diagnostic tools for neuroinflammation and other conditions, showcasing their relevance in biomedical imaging and neuroscience research (Dollé et al., 2008).
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have been extensively studied, with certain compounds demonstrating significant activity against bacterial and fungal strains. This highlights the potential of such molecules in developing new antimicrobial agents to address the growing issue of antibiotic resistance (Majithiya and Bheshdadia, 2022).
Heterocyclic Compound Synthesis
Pyrimidine derivatives serve as key intermediates in synthesizing various heterocyclic compounds, which have diverse applications in pharmaceuticals, agrochemicals, and material science. Studies demonstrate the versatility of these derivatives in organic synthesis, enabling the development of compounds with potential therapeutic and industrial applications (Trilleras et al., 2008).
properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11-4-6-12(7-5-11)20-14(23)10-26-13-8-9-19-16-15(13)17(24)22(3)18(25)21(16)2/h4-9H,10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSIBKSRTACAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide |
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